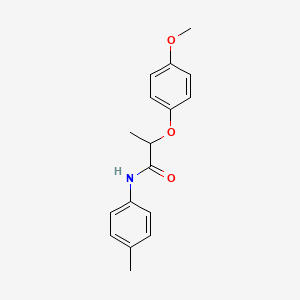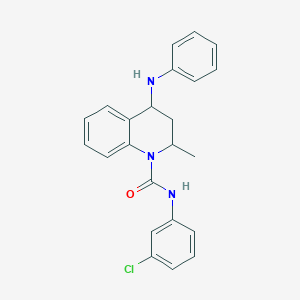
2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPMP belongs to the class of compounds known as amides, which are widely used in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to possess antioxidant activity by scavenging free radicals. This compound has also been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, this compound has relatively poor solubility in water, which may limit its usefulness in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in vivo.
Orientations Futures
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide involves the reaction of 4-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-bromo-2-methylpropionic acid to yield this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-4-6-14(7-5-12)18-17(19)13(2)21-16-10-8-15(20-3)9-11-16/h4-11,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDTQFQJKFSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152687.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)
![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)